
2-Methyl-1-naphthaldehyde
Overview
Description
2-Methyl-1-naphthaldehyde is a derivative of naphthaldehyde, which is a naphthalene molecule with an aldehyde functional group. The compound is of interest due to its potential applications in the synthesis of various chemical sensors, Schiff bases, and other organic compounds. It serves as a versatile building block in supramolecular chemistry and molecular recognition due to its functional groups that can act as hydrogen bond donors and acceptors .
Synthesis Analysis
The synthesis of derivatives of 2-hydroxy-1-naphthaldehyde has been explored in several studies. For instance, a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde has been synthesized and characterized, indicating the versatility of naphthaldehyde derivatives in forming complex structures with metals . Additionally, a novel hybrid catalyst has been used to synthesize 1-(benzothiazolylamino)methyl-2-naphthol derivatives from aromatic aldehydes, β-naphthol, and 2-aminobenzothiazole, demonstrating the reactivity of naphthaldehyde derivatives in multi-component condensation reactions .
Molecular Structure Analysis
The molecular structure of naphthaldehyde derivatives has been studied using various spectroscopic methods and X-ray crystallography. For example, the Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde exhibits a non-planar structure with keto-amino tautomerism, and its Cu(II) and Co(II) complexes form one-dimensional chains through weak intermolecular interactions . The structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone has also been investigated, revealing a strong intramolecular hydrogen bond and deviations in bond angles around the sulfur atom .
Chemical Reactions Analysis
Naphthaldehyde derivatives participate in various chemical reactions, including condensation and methylation. The methylation of 2,3-dihydroxy-1-naphthaldehyde selectively etherifies the chelated 2-hydroxy group, showcasing the regioselectivity under conformational control . The synthesis of 1-(benzothiazolylamino)methyl-2-naphthols in water using sodium dodecyl sulfate as a catalyst further exemplifies the reactivity of these compounds in environmentally friendly conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthaldehyde derivatives are influenced by their molecular structure. The Schiff base ligand and its metal complexes exhibit π-stacking and weak intermolecular interactions, which could affect their solubility and stability . The strong intramolecular hydrogen bond in 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone suggests a high degree of rigidity and potential for specific interactions in biological systems . The versatility of 2-hydroxy-1-naphthaldehyde as a building block for sensors is attributed to its ability to form hydrogen bonds and undergo various mechanistic pathways .
Scientific Research Applications
-
Organic Synthesis
- Summary of the Application : 2-Methyl-1-naphthaldehyde is used as a starting material for the synthesis of more complex molecules.
- Results or Outcomes : The outcomes of these syntheses are new organic compounds with potential applications in various fields such as pharmaceuticals, materials science, and more.
-
Development of New-Type Sensors, Nonlinear Optical Materials, and Biochemical Probes
- Summary of the Application : Research has been conducted into the use of 2-hydroxy-1-naphthaldehyde-derived systems (which could potentially include 2-Methyl-1-naphthaldehyde) in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
- Methods of Application : This typically involves the design and synthesis of new compounds, followed by testing and characterization to evaluate their properties and potential applications .
- Results or Outcomes : The specific results or outcomes would depend on the particular study, but could include the development of new materials or technologies with improved performance or novel capabilities .
-
Preparation of Tosylhydrazone
- Summary of the Application : 2-Methyl-1-naphthaldehyde may be used in the preparation of 2-methyl-1-naphthaldehyde tosylhydrazone .
- Results or Outcomes : The outcomes of these syntheses are new organic compounds with potential applications in various fields such as pharmaceuticals, materials science, and more .
-
Starting Material for Complex Molecules
- Summary of the Application : 2-Methyl-1-naphthaldehyde is used as a starting material for the synthesis of more complex molecules.
- Results or Outcomes : The outcomes of these syntheses are new organic compounds with potential applications in various fields such as pharmaceuticals, materials science, and more.
-
Schiff Bases and Their Complexes
- Summary of the Application : Schiff bases and their complexes, which can be derived from the reaction of 2-Methyl-1-naphthaldehyde with amines, have been extensively studied . These are of interest mainly due to the existence of (O–H···N and N–H···O) type hydrogen bonds and tautomerism between the enol-imine and keto-enamine forms .
- Methods of Application : This typically involves the design and synthesis of new compounds, followed by testing and characterization to evaluate their properties and potential applications .
- Results or Outcomes : The specific results or outcomes would depend on the particular study, but could include the development of new materials or technologies with improved performance or novel capabilities .
-
Excited-State Intramolecular Proton Transfer (ESIPT)
- Summary of the Application : The vast applications of 2-hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual excited-state intramolecular proton transfer (ESIPT) fluorescence in the molecules .
- Methods of Application : The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone (HNLSC) system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation .
- Results or Outcomes : The specific results or outcomes would depend on the particular study, but could include the development of new materials or technologies with improved performance or novel capabilities .
Safety And Hazards
properties
IUPAC Name |
2-methylnaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O/c1-9-6-7-10-4-2-3-5-11(10)12(9)8-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZTPUQHUFMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398925 | |
| Record name | 2-Methyl-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-naphthaldehyde | |
CAS RN |
35699-44-6 | |
| Record name | 2-Methyl-1-naphthaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-naphthaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


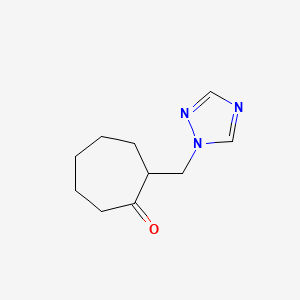
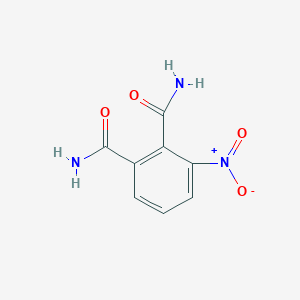
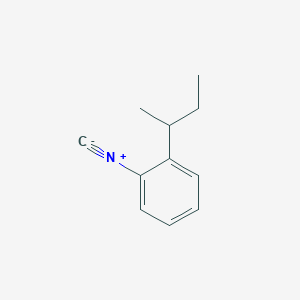
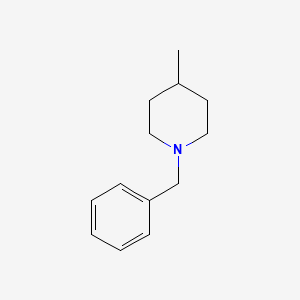


![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)
![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)
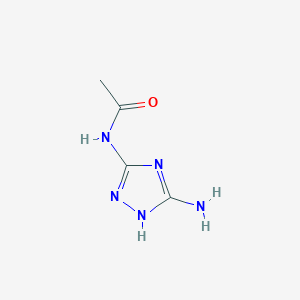
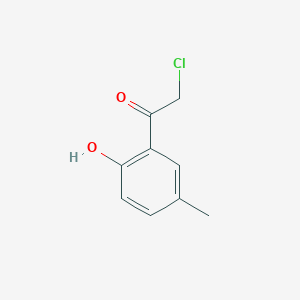



![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)